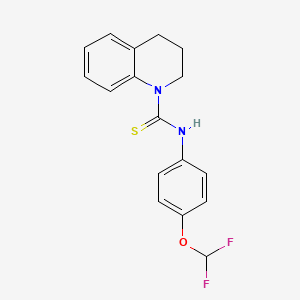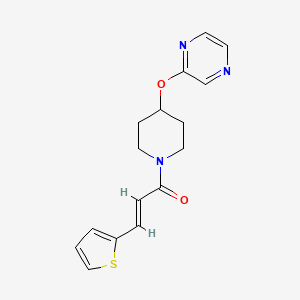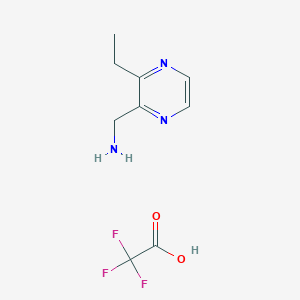
N-(4-(difluoromethoxy)phenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(difluoromethoxy)phenyl)-3,4-dihydroquinoline-1(2H)-carbothioamide is a useful research compound. Its molecular formula is C17H16F2N2OS and its molecular weight is 334.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit enzymes such ascAMP-specific 3’,5’-cyclic phosphodiesterase 4D and dihydrofolate reductase (DHFR) . These enzymes play crucial roles in cellular processes such as signal transduction and nucleotide synthesis, respectively.
Mode of Action
Based on the structure and the known targets of similar compounds, it can be inferred that this compound might interact with its targets by binding to their active sites, thereby inhibiting their function .
Biochemical Pathways
Inhibition of camp-specific 3’,5’-cyclic phosphodiesterase 4d would affect thecAMP signaling pathway , while inhibition of DHFR would affect the folate metabolism pathway .
Pharmacokinetics
Similar compounds have been found to have good bioavailability . The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would greatly influence its bioavailability and therapeutic efficacy.
Result of Action
Based on the known targets of similar compounds, it can be inferred that this compound might lead to changes in cellular signaling and nucleotide synthesis, potentially leading to effects such as cell cycle arrest .
Propiedades
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-3,4-dihydro-2H-quinoline-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2OS/c18-16(19)22-14-9-7-13(8-10-14)20-17(23)21-11-3-5-12-4-1-2-6-15(12)21/h1-2,4,6-10,16H,3,5,11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPFWYSZLNYLNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=S)NC3=CC=C(C=C3)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-(Pyridine-3-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2869008.png)
![5,6-Diamino-2-(chloromethyl)-8-morpholino-1,2-dihydrofuro[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B2869010.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2869013.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2869014.png)
![3-Cyclopropyl-1-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2869017.png)
![2-Chloro-N-[[4-(3,5-dimethylpyrazol-1-yl)-2-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B2869019.png)

![2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B2869022.png)


![2-(4-(ethylthio)phenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2869026.png)

![1-heptyl-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2869029.png)
